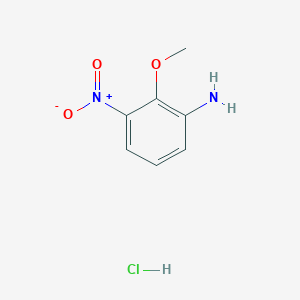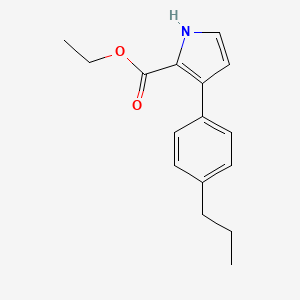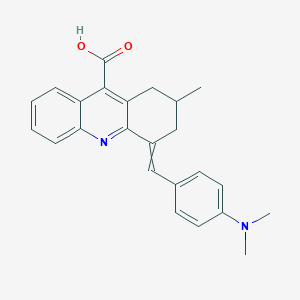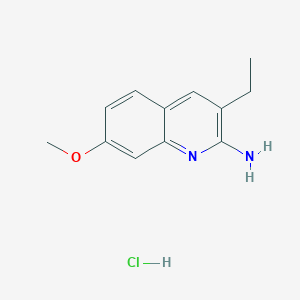![molecular formula C11H10N2O2S2 B13722484 2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyamino group, and a methylsulfanyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Hydroxyamino Group: The hydroxyamino group can be introduced via the reduction of a nitro group using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid.
Attachment of the Methylsulfanyl-Substituted Phenyl Group: This step involves the condensation of the thiazole derivative with a methylsulfanyl-substituted benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyamino group can undergo oxidation to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The thiazole ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, while the thiazole ring and phenyl group can participate in π-π interactions and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one
- **2-(amino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one
- **2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-oxazol-4-one
Uniqueness
The presence of the hydroxyamino group in this compound distinguishes it from similar compounds, providing unique reactivity and potential biological activity. The combination of the thiazole ring and the methylsulfanyl-substituted phenyl group further enhances its chemical and biological properties, making it a compound of significant interest in various research fields.
属性
分子式 |
C11H10N2O2S2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC 名称 |
(2Z,5Z)-2-hydroxyimino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S2/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)/b9-6- |
InChI 键 |
SIDFIPNVMXIWFL-TWGQIWQCSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=N/O)/S2 |
规范 SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)






![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)


![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)



